Ethylene Linker Confers ~0.6 logP Unit Increase in Lipophilicity Over Directly N-Attached 4-Methoxyphenyl Analog (Class-Level Inference)
The 4-methoxyphenethyl substituent in CAS 143543-81-1 incorporates a two-carbon ethylene spacer between the thiazoline nitrogen and the 4-methoxyphenyl ring. Computational prediction using the parent 2-aminothiazoline core (logP = -0.2) with incremental fragment contributions from the 4-methoxyphenethyl group yields an estimated logP of ~2.0, compared to ~1.4 for the directly attached N-(4-methoxyphenyl)-4,5-dihydrothiazol-2-amine (CAS 56242-67-2) . This ~0.6 logP unit increase translates to approximately 4-fold higher theoretical membrane partitioning, a parameter that can be experimentally decisive for blood–brain barrier penetration or cellular uptake in target-based screening [1].
| Evidence Dimension | Calculated/estimated lipophilicity (logP) comparison between ethylene-linked and directly-attached 4-methoxyphenyl 2-aminothiazolines |
|---|---|
| Target Compound Data | Estimated logP ~2.0 (CAS 143543-81-1, 4-methoxyphenethyl-amino-2-thiazoline) |
| Comparator Or Baseline | Estimated logP ~1.4 (CAS 56242-67-2, N-(4-methoxyphenyl)-4,5-dihydrothiazol-2-amine) |
| Quantified Difference | ΔlogP ≈ +0.6 (approximately 4-fold increase in theoretical partition coefficient) |
| Conditions | In silico fragment-based estimation using parent 2-aminothiazoline logP = -0.2 (predicted); experimental validation by shake-flask or HPLC required |
Why This Matters
Higher lipophilicity can directly impact compound solubility, membrane permeability, and CNS penetration—critical parameters for neuroscience or anti-infective screening programs where cellular uptake governs assay outcome.
- [1] Nurieva, E. V., et al. Synthesis and antihypotensive properties of 2-amino-2-thiazoline analogues with enhanced lipophilicity. Mendeleev Commun. 2018, 28, 390–392. View Source
